molecular formula C8H11NO2 B6178353 rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis CAS No. 1807339-56-5

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis

Cat. No. B6178353
CAS RN: 1807339-56-5
M. Wt: 153.2
InChI Key:
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Description

Rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis (Rac-3-CCA) is a synthetic chiral cyclic acid derived from cyclohexane. It is a useful chiral building block for the synthesis of a variety of compounds, and has been used in a number of scientific research applications.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is not fully understood. However, it is thought to act as a chiral catalyst for the synthesis of chiral compounds. It is believed to catalyze the reaction of two chiral centers to form a new chiral center, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis are not fully understood. However, it is believed to be relatively safe and non-toxic, and has been used in a number of scientific research applications without any reported adverse effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and can be used to synthesize a variety of compounds. Additionally, it is non-toxic and has no known adverse effects. However, it is not widely available, and some lab experiments may require the use of more expensive chiral ligands and catalysts.

Future Directions

There are a number of potential future directions for research involving rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis. These include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug discovery, and the development of more efficient chiral catalysts. Additionally, further research could be conducted to explore the biochemical and physiological effects of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis, and to better understand its mechanism of action.

Synthesis Methods

Rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis can be synthesized using a variety of methods, including the classical synthesis of cyclohexane carboxylic acid and the modern method of asymmetric synthesis. The classical method involves the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by the addition of cyanide and subsequent oxidation to form the desired product. The modern method involves the use of chiral ligands and catalysts to promote the asymmetric synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis.

Scientific Research Applications

Rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis has been used in a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a chiral building block for the synthesis of chiral compounds. In addition, rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis has been used in the synthesis of several natural products, including the anti-inflammatory drug ibuprofen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium cyanide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclohexene to form 1-bromocyclohexene", "Addition of sodium cyanide to 1-bromocyclohexene to form 1-cyanocyclohexene", "Hydrolysis of 1-cyanocyclohexene with sodium hydroxide to form racemic mixture of 1-cyanocyclohexanol", "Oxidation of 1-cyanocyclohexanol with sodium hypochlorite to form racemic mixture of 1-cyanocyclohexanone", "Reduction of 1-cyanocyclohexanone with sodium borohydride to form racemic mixture of cis- and trans-1-cyanocyclohexanol", "Conversion of cis-1-cyanocyclohexanol to rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis through a series of reactions involving acetic acid, hydrochloric acid, sodium bicarbonate, and water" ] }

CAS RN

1807339-56-5

Product Name

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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